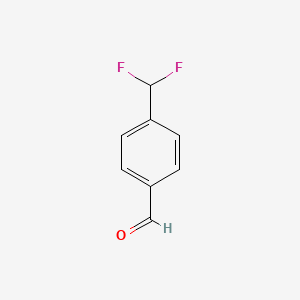

4-(Difluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKSQJPDSRGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472060 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-29-3 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)benzaldehyde

CAS Number: 55805-29-3

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzaldehyde, a key fluorinated intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's physicochemical properties, synthesis, applications, and safety information, supported by experimental protocols and data visualizations.

Physicochemical Properties

4-(Difluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of the difluoromethyl group at the para position significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Data of 4-(Difluoromethyl)benzaldehyde

| Property | Value | Source |

| CAS Number | 55805-29-3 | [2] |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| IUPAC Name | 4-(difluoromethyl)benzaldehyde | [2] |

| Purity | ≥ 95% - 97% | [1][3] |

| Appearance | Not specified; related compounds are colorless to light yellow liquids. | |

| Storage Conditions | -20°C, under inert gas. | [1] |

Synthesis and Reactivity

The difluoromethyl group acts as an electron-withdrawing group, which activates the aldehyde's carbonyl carbon towards nucleophilic attack. This makes 4-(difluoromethyl)benzaldehyde a suitable substrate for a variety of chemical transformations.

Diagram 1: General Synthesis Concept

Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)benzaldehyde.

Applications in Research and Development

4-(Difluoromethyl)benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of the final active compounds.[1]

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of antifungal agents, such as voriconazole and other related triazole derivatives.[1] The aldehyde functional group provides a convenient handle for constructing more complex molecular architectures.

Diagram 2: Role in Pharmaceutical Synthesis

Caption: Use of 4-(Difluoromethyl)benzaldehyde as a building block in drug discovery.

Agrochemicals and Materials Science

In addition to its role in pharmaceuticals, 4-(difluoromethyl)benzaldehyde is also utilized in the development of fungicides and in materials science for creating specialty organic compounds with enhanced properties.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(difluoromethyl)benzaldehyde is not widely available. However, the expected spectral features can be inferred from the analysis of structurally similar compounds, such as 4-(trifluoromethyl)benzaldehyde.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.1 ppm.- Aromatic protons (AA'BB' system) in the range of 7.7-8.0 ppm.- Difluoromethyl proton (CHF₂) appearing as a triplet. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-193 ppm.- Aromatic carbons in the region of 125-140 ppm.- Difluoromethyl carbon (CHF₂) signal showing a triplet due to C-F coupling. |

| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration around 1700-1710 cm⁻¹.- Aldehyde C-H stretching bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations between 1500-1600 cm⁻¹.- C-F stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (156.13 g/mol ).- Characteristic fragmentation patterns including the loss of the aldehyde group (-CHO) and the difluoromethyl group (-CHF₂). |

Experimental Protocols

While a specific protocol for the synthesis of 4-(difluoromethyl)benzaldehyde is not detailed in the provided search results, a general procedure for a Wittig reaction, a common transformation for aldehydes, is provided below for illustrative purposes.

Protocol: General Wittig Reaction of an Aromatic Aldehyde

Objective: To synthesize an alkene from an aromatic aldehyde and a phosphonium ylide.

Materials:

-

Aromatic aldehyde (e.g., 4-(difluoromethyl)benzaldehyde)

-

Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

-

Base (e.g., sodium hydride or n-butyllithium)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Ylide Generation: a. In a dry, inert atmosphere, suspend the phosphonium salt in the anhydrous solvent within the round-bottom flask. b. Cool the suspension in an ice bath. c. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. d. Allow the mixture to stir for a specified time to ensure complete ylide formation.

-

Wittig Reaction: a. Dissolve the aromatic aldehyde in a minimal amount of the anhydrous solvent. b. Slowly add the aldehyde solution to the ylide solution at a controlled temperature (e.g., 0 °C or room temperature). c. Allow the reaction to proceed for a set period, monitoring by TLC.

-

Work-up and Purification: a. Quench the reaction by adding water. b. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

Diagram 3: General Wittig Reaction Workflow

Caption: Workflow for a typical Wittig reaction involving an aldehyde.

Safety and Handling

4-(Difluoromethyl)benzaldehyde is classified with several hazards. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Source:[2]

Always consult the Safety Data Sheet (SDS) before handling this compound. Standard precautions for handling laboratory chemicals should be followed.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its structural and physical characteristics, supported by experimental protocols and data analysis for researchers in drug development and chemical synthesis.

Core Physicochemical Properties

4-(Difluoromethyl)benzaldehyde, with the chemical formula C₈H₆F₂O, is an aromatic aldehyde distinguished by a difluoromethyl group at the para position of the benzene ring.[1] This substitution significantly influences the compound's electronic properties and reactivity.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of 4-(Difluoromethyl)benzaldehyde is presented in the table below. It is important to note that while computed values are readily available, experimental data for some properties of this specific compound are not widely published. For comparative purposes, data for the structurally related compounds 4-(Difluoromethoxy)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde are also included where available.

| Property | 4-(Difluoromethyl)benzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| Molecular Formula | C₈H₆F₂O[1] | C₈H₆F₂O₂[2] | C₈H₅F₃O[3] |

| Molecular Weight | 156.13 g/mol [1] | 172.13 g/mol [2] | 174.12 g/mol [3] |

| Boiling Point | No experimental data available | 222 °C (lit.)[2] | 66-67 °C / 13 mmHg (lit.)[3][4] |

| Melting Point | No experimental data available | No experimental data available | 1-2 °C[5][6] |

| Density | No experimental data available | 1.302 g/mL at 25 °C (lit.)[2] | 1.275 g/mL at 25 °C (lit.)[3][4] |

| Solubility | Not very soluble in water.[7] | No experimental data available | Soluble in water (1.5 g/L at 20°C).[4][5] |

| Refractive Index | No experimental data available | n20/D 1.503 (lit.)[2] | n20/D 1.463 (lit.)[3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of 4-(Difluoromethyl)benzaldehyde. The following sections provide generalized methodologies based on common practices for related compounds.

Synthesis of 4-(Difluoromethyl)benzaldehyde

The synthesis of 4-(Difluoromethyl)benzaldehyde can be approached through various methods, often involving the introduction of the difluoromethyl group onto a benzaldehyde precursor. A general synthetic approach is outlined below, based on the synthesis of similar fluorinated benzaldehydes.

General Procedure:

A common strategy involves the fluorination of a suitable precursor, such as 4-formylbenzoic acid or a protected benzaldehyde derivative. For instance, the synthesis of 4-(Fluoromethyl)benzaldehyde involves the reaction of 4-(hydroxymethyl)benzaldehyde with a fluorinating agent.[8] A similar approach could be adapted for the difluoromethyl derivative.

Workflow for a Hypothetical Synthesis:

Caption: A logical workflow for the synthesis of 4-(Difluoromethyl)benzaldehyde.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. A standard method for purifying organic compounds like 4-(Difluoromethyl)benzaldehyde is column chromatography.

General Column Chromatography Protocol:

-

Slurry Preparation: A slurry is prepared by mixing silica gel with a non-polar eluent (e.g., a mixture of heptane and ethyl acetate).

-

Column Packing: The slurry is poured into a chromatography column and the excess solvent is allowed to drain.

-

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity, and fractions are collected.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified 4-(Difluoromethyl)benzaldehyde.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the proton of the difluoromethyl group. The aldehydic proton will appear as a singlet at a downfield chemical shift. The aromatic protons will exhibit splitting patterns corresponding to their substitution on the benzene ring. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Difluoromethyl)benzaldehyde is expected to show characteristic absorption bands for:

-

C-H stretch (aldehyde): A weak to medium band around 2850-2750 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp band around 1700 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-F stretch: Strong bands in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Fragmentation Pathway:

References

- 1. 4-(Difluoromethyl)benzaldehyde | C8H6F2O | CID 11768806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)benzaldehyde CAS#: 455-19-6 [chemicalbook.com]

- 5. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]

- 6. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 7. 4-(Difluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 8. 4-(FluoroMethyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

4-(Difluoromethyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Difluoromethyl)benzaldehyde, along with a detailed experimental protocol for its synthesis. This information is intended to support researchers and professionals in the fields of drug development, chemical synthesis, and materials science.

Core Compound Identification

Molecular Formula: C₈H₆F₂O[1]

Molecular Weight: 156.13 g/mol [1]

CAS Number: 55805-29-3[1]

IUPAC Name: 4-(difluoromethyl)benzaldehyde[1]

Quantitative Data Summary

A compilation of the known quantitative physical and chemical properties of 4-(Difluoromethyl)benzaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 156.13 g/mol | [1] |

| Molecular Formula | C₈H₆F₂O | [1] |

| Boiling Point | 113-115 °C @ 20 mmHg | [2] |

| 113 °C | [3] | |

| Melting Point | Not available | [4] |

| Density | Not available | |

| Flash Point | 110.00 °C | [2] |

Experimental Protocols

A representative procedure for the deoxyfluorination of a heteroaryl aldehyde, which can be adapted for the synthesis of 4-(Difluoromethyl)benzaldehyde, is as follows:

General Procedure for Deoxyfluorination of (Hetero)aryl Aldehydes:

This procedure is based on the conversion of an aldehyde functional group to a difluoromethyl group.

Materials:

-

Aryl aldehyde (e.g., a suitable precursor to 4-(Difluoromethyl)benzaldehyde)

-

Deoxyfluorinating agent (e.g., DAST - (diethylamino)sulfur trifluoride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the starting aryl aldehyde in an anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the deoxyfluorinating agent to the cooled solution with stirring.

-

Allow the reaction to stir at a low temperature for a specified time, then gradually warm to room temperature and stir for an extended period.

-

Quench the reaction by carefully adding a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired difluoromethylated compound.

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's name, its chemical formula, and its molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. 4-(Difluoromethyl)benzaldehyde | C8H6F2O | CID 11768806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 55805-29-3 | 2715-3-19 | MDL MFCD18072541 | 4-(Difluoromethyl)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 3. 4-(Difluoromethyl)benzaldehyde | 55805-29-3 | FCA80529 [biosynth.com]

- 4. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(difluoromethyl)benzaldehyde. The difluoromethyl group is a crucial substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating pharmacokinetic properties. This document outlines a plausible synthetic route to 4-(difluoromethyl)benzaldehyde and details its expected analytical characterization. Furthermore, it explores the potential biological significance of this compound in the context of drug discovery and development, drawing parallels with the known activities of benzaldehyde and other fluorinated analogues.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (-CHF₂) is particularly valuable as it can act as a lipophilic hydrogen bond donor, mimicking the properties of hydroxyl or thiol groups while offering improved metabolic resistance.

4-(Difluoromethyl)benzaldehyde is an aromatic aldehyde bearing this valuable functional group. Its aldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it a key building block for the synthesis of novel therapeutic agents. This guide details a potential synthetic protocol and the expected characterization data for this compound, providing a foundational resource for researchers in organic synthesis and drug discovery.

Synthesis of 4-(Difluoromethyl)benzaldehyde

While a specific, detailed protocol for the synthesis of 4-(difluoromethyl)benzaldehyde is not widely published, a viable route can be designed based on modern cross-coupling methodologies. The copper-mediated difluoromethylation of aryl halides presents a promising approach. The following proposed experimental protocol is adapted from established procedures for the difluoromethylation of aryl iodides.[1][2]

Proposed Synthetic Route: Copper-Mediated Difluoromethylation

The proposed synthesis starts from the readily available 4-iodobenzaldehyde.

Caption: Proposed synthesis of 4-(Difluoromethyl)benzaldehyde.

Experimental Protocol

Materials:

-

4-Iodobenzaldehyde

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To an oven-dried Schlenk tube is added 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv), copper(I) iodide (1.5 mmol, 1.5 equiv), and cesium fluoride (2.0 mmol, 2.0 equiv).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous DMF (5 mL) is added via syringe, followed by (difluoromethyl)trimethylsilane (2.0 mmol, 2.0 equiv).

-

The reaction mixture is stirred at 110 °C for 24 hours.

-

After cooling to room temperature, the reaction is diluted with diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford 4-(difluoromethyl)benzaldehyde.

Characterization

The successful synthesis of 4-(difluoromethyl)benzaldehyde would be confirmed through a combination of spectroscopic and physical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | 55805-29-3 |

| Appearance | Predicted to be a colorless to pale yellow liquid |

Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | Aldehyde proton |

| ~7.95 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.70 | d | 2H | Aromatic protons (ortho to -CHF₂) |

| ~6.80 | t | 1H | -CHF₂ proton |

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon |

| ~140 | Aromatic carbon attached to -CHO |

| ~135 (t) | Aromatic carbon attached to -CHF₂ |

| ~130 | Aromatic carbons ortho to -CHO |

| ~127 | Aromatic carbons ortho to -CHF₂ |

| ~115 (t) | -CHF₂ carbon |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1100-1200 | Strong | C-F stretch |

| m/z | Proposed Fragment |

| 156 | [M]⁺ |

| 155 | [M-H]⁺ |

| 127 | [M-CHO]⁺ |

| 107 | [M-CHF₂]⁺ |

| 77 | [C₆H₅]⁺ |

Biological Significance and Drug Development Potential

The incorporation of a difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Benzaldehyde and its derivatives have also demonstrated a range of biological activities, including anticancer properties.

The Role of the Difluoromethyl Group in Medicinal Chemistry

The -CHF₂ group can serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups. This substitution can lead to:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic oxidation.

-

Enhanced Lipophilicity: The -CHF₂ group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

Caption: Bioisosteric relationship of the difluoromethyl group.

Anticancer Potential of Benzaldehyde Derivatives

Recent studies have shown that benzaldehyde can suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer. The proposed mechanism involves the inhibition of the interaction between 14-3-3ζ and phosphorylated histone H3 at serine 28 (H3S28ph). This interaction is crucial for the expression of genes involved in cell proliferation and survival.

Given this, 4-(difluoromethyl)benzaldehyde could be a promising candidate for the development of novel anticancer agents. The difluoromethyl group may enhance the potency and pharmacokinetic properties of the benzaldehyde scaffold.

Proposed Signaling Pathway Involvement

Based on the known mechanism of benzaldehyde, it is hypothesized that 4-(difluoromethyl)benzaldehyde could also target the 14-3-3ζ signaling pathway.

Caption: Proposed mechanism of action for 4-(difluoromethyl)benzaldehyde.

Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-(difluoromethyl)benzaldehyde.

Characterization Workflow

Caption: Workflow for the characterization of 4-(difluoromethyl)benzaldehyde.

Conclusion

4-(Difluoromethyl)benzaldehyde is a valuable building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications. The proposed synthetic route offers a practical method for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further investigation into the biological activities of this compound, particularly its effects on the 14-3-3ζ signaling pathway, is warranted and could lead to the development of novel therapeutic agents.

References

In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data of 4-(Difluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Difluoromethyl)benzaldehyde. This information is critical for the accurate identification, characterization, and quality control of this important synthetic intermediate in research and drug development.

Core Data Presentation

The NMR spectral data for 4-(Difluoromethyl)benzaldehyde, with the chemical structure C₈H₆F₂O and CAS number 55805-29-3, are summarized below.[1][2][3][4] The data has been compiled from available chemical supplier and database resources.

Table 1: ¹H NMR Spectral Data of 4-(Difluoromethyl)benzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.09 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 7.99 | Doublet (d) | 7.9 | 2H | Aromatic (ortho to -CHO) |

| 7.70 | Doublet (d) | 7.9 | 2H | Aromatic (ortho to -CHF₂) |

| 6.71 | Triplet (t) | 55.9 | 1H | Difluoromethyl (-CHF₂) |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹⁹F NMR Spectral Data of 4-(Difluoromethyl)benzaldehyde

While a publicly available experimental ¹⁹F NMR spectrum for 4-(Difluoromethyl)benzaldehyde could not be located, the expected chemical shift can be predicted based on typical ranges for similar structural motifs. The difluoromethyl group (-CHF₂) attached to an aromatic ring typically exhibits a chemical shift in the range of -110 to -130 ppm, often appearing as a doublet due to coupling with the geminal proton.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -110 to -130 | Doublet (d) | ~50-60 |

Reference: CFCl₃

Experimental Protocols

A detailed experimental protocol for the acquisition of the presented ¹H NMR data is provided below, based on standard NMR practices. A generalized protocol for ¹⁹F NMR is also included.

¹H NMR Spectroscopy Protocol

Instrumentation:

-

A standard 300 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of 4-(Difluoromethyl)benzaldehyde was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

Solvent: CDCl₃

-

Temperature: Ambient probe temperature

-

Number of Scans: Typically 16-64 scans for a clear spectrum.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: A standard 90° pulse.

-

Spectral Width: A range sufficient to cover the aromatic and aldehyde regions (e.g., 0-12 ppm).

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

General ¹⁹F NMR Spectroscopy Protocol

Instrumentation:

-

An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the magnetic field strength (e.g., 282 MHz for a 300 MHz ¹H spectrometer).

Sample Preparation:

-

The same sample prepared for ¹H NMR analysis can typically be used.

Data Acquisition:

-

Solvent: CDCl₃

-

Temperature: Ambient probe temperature

-

Number of Scans: Dependent on the concentration, but typically higher than for ¹H NMR.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: A calibrated 90° pulse for fluorine.

-

Spectral Width: A wide spectral width is initially used to locate the signal (e.g., +50 to -250 ppm) and then optimized.

-

Referencing: Chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃) at 0 ppm.

Visualization of Key Structural Features

The following diagram illustrates the key proton environments in 4-(Difluoromethyl)benzaldehyde, which give rise to the observed ¹H NMR spectrum.

Caption: Key proton assignments in 4-(Difluoromethyl)benzaldehyde.

This guide serves as a foundational resource for the NMR-based analysis of 4-(Difluoromethyl)benzaldehyde, providing essential data and protocols for its unambiguous characterization.

References

Infrared (IR) spectrum of 4-(Difluoromethyl)benzaldehyde

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-(Difluoromethyl)benzaldehyde

This guide offers a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Difluoromethyl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of the molecule's vibrational properties, a predictive interpretation of its key spectral features, and a robust experimental protocol for acquiring high-quality data.

Introduction: The Molecular Context

4-(Difluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The incorporation of the difluoromethyl (-CHF₂) group into organic molecules can modulate their lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., carbonyl, C-F, C-H) absorbs at a characteristic frequency, producing a unique spectral "fingerprint." This guide will deconstruct the expected IR spectrum of 4-(Difluoromethyl)benzaldehyde based on its constituent parts, providing a framework for its identification and characterization.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-(Difluoromethyl)benzaldehyde integrates three key components, each with distinct vibrational signatures: the aldehyde group, the para-substituted aromatic ring, and the difluoromethyl group.

Caption: Molecular structure of 4-(Difluoromethyl)benzaldehyde.

A predictive analysis based on these functional groups allows us to anticipate the key features of the IR spectrum.

Predictive Analysis of the IR Spectrum

While a definitive, experimentally verified spectrum for this specific compound is not available in all public databases, a highly accurate interpretation can be constructed by analyzing its components and comparing them to well-documented analogues like benzaldehyde and other difluoromethylated aromatic compounds.[1][2]

The following table summarizes the predicted absorption bands, their characteristic regions, intensities, and the molecular vibrations responsible.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale & Commentary |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring | These peaks confirm the presence of hydrogens bonded to sp² carbons of the benzene ring.[1] |

| ~2980 - 2900 | Weak | C-H Stretch | Difluoromethyl (-CHF₂) | The aliphatic C-H stretch from the difluoromethyl group. This may be weak and less prominent. |

| ~2860 & ~2775 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | A hallmark of aldehydes, these two distinct peaks arise from the aldehydic C-H stretch and are crucial for distinguishing aldehydes from ketones.[3][4] |

| ~1710 - 1700 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is typically the most intense and sharpest peak in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[4] The electron-withdrawing nature of the -CHF₂ group may shift this slightly higher compared to unsubstituted benzaldehyde (~1703 cm⁻¹). |

| ~1600, ~1585, ~1500 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton.[1] |

| 1300 - 1100 | Very Strong | C-F Stretch | **Difluoromethyl (-CHF₂) ** | The C-F stretching vibrations are known to produce exceptionally strong absorption bands. The presence of two fluorine atoms will likely result in intense, possibly multiple, bands in this region, which is a key signature for this molecule.[2][5] |

| ~850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic Ring | A strong band in this region is highly indicative of a 1,4-disubstituted (para) benzene ring. |

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation requirements.[6]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor series, Thermo Fisher Nicolet series) equipped with a DLATGS or MCT detector.

-

An ATR accessory with a diamond or zinc selenide crystal.

Step-by-Step Methodology:

-

System Preparation:

-

Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

-

Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Before analysis, meticulously clean the ATR crystal surface. Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently wipe the crystal surface.

-

Perform a second wipe with a dry, lint-free cloth to ensure no solvent residue remains.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere.

-

Typical parameters: 16 to 32 scans at a resolution of 4 cm⁻¹. This provides an excellent signal-to-noise ratio for most applications.

-

-

Sample Application:

-

4-(Difluoromethyl)benzaldehyde is a liquid at room temperature. Place a single drop of the sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample measurement against the stored background spectrum to produce the final IR spectrum in absorbance or transmittance units.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2. This prevents cross-contamination between samples.

-

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

A Logic-Based Approach to Spectral Interpretation

Interpreting an IR spectrum is a systematic process. The trustworthiness of an identification relies on a self-validating approach where all key spectral features are accounted for and are consistent with the proposed structure.

Caption: Logical workflow for the interpretation of the 4-(Difluoromethyl)benzaldehyde IR spectrum.

This diagnostic flow ensures that identification is not based on a single peak but on the collective evidence of all expected vibrational modes. The absence of peaks is equally informative; for example, the lack of a broad absorption band from 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) or amine (-NH) groups.

Conclusion

The infrared spectrum of 4-(Difluoromethyl)benzaldehyde is defined by a collection of highly characteristic absorption bands. The definitive features include the strong carbonyl stretch around 1705 cm⁻¹, the unique aldehydic C-H Fermi doublet near 2860 cm⁻¹ and 2775 cm⁻¹, and the exceptionally strong C-F stretching vibrations between 1300-1100 cm⁻¹. These are complemented by the absorptions from the para-substituted aromatic ring, which confirm the overall molecular architecture. By employing the systematic experimental and interpretive workflows detailed in this guide, researchers can confidently identify and characterize this important fluorinated building block, ensuring its identity and purity in synthetic and developmental applications.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.aip.org [pubs.aip.org]

- 3. homework.study.com [homework.study.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benthamopen.com [benthamopen.com]

- 6. benchchem.com [benchchem.com]

Mass Spectrometry Analysis of 4-(Difluoromethyl)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(Difluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its mass spectral behavior. While experimental mass spectral data for 4-(Difluoromethyl)benzaldehyde is not widely published, this guide extrapolates from the known fragmentation patterns of structurally similar aromatic aldehydes to predict its behavior under electron ionization (EI) mass spectrometry.

Predicted Mass Spectrometry Data

The mass spectral analysis of 4-(Difluoromethyl)benzaldehyde is anticipated to yield characteristic fragments resulting from the ionization and subsequent decomposition of the molecule. The molecular formula for 4-(Difluoromethyl)benzaldehyde is C8H6F2O, with a monoisotopic mass of 156.0387 Da.[1] The primary fragmentation pathways for benzaldehydes typically involve the loss of a hydrogen radical, the formyl group, or rearrangements.

Key Mass Fragments

The following table summarizes the predicted key mass-to-charge ratios (m/z) and their interpretation for 4-(Difluoromethyl)benzaldehyde under electron ionization.

| m/z | Proposed Ion | Interpretation |

| 156 | [M]•+ | Molecular Ion |

| 155 | [M-H]+ | Loss of a hydrogen radical from the aldehyde group |

| 127 | [M-CHO]+ | Loss of the formyl radical (CHO) |

| 107 | [M-CHF2]+ | Loss of the difluoromethyl radical |

| 77 | [C6H5]+ | Phenyl cation resulting from cleavage of the difluoromethyl and formyl groups |

Predicted Fragmentation Pathway

Upon electron ionization, 4-(Difluoromethyl)benzaldehyde is expected to undergo fragmentation through several key pathways. The initial event is the formation of the molecular ion (m/z 156). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A primary fragmentation step for aromatic aldehydes is the loss of a hydrogen radical from the formyl group, leading to a stable acylium ion [M-H]+ at m/z 155.[2] Another characteristic fragmentation is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, resulting in the loss of the formyl radical (•CHO) and the formation of the difluoromethylphenyl cation at m/z 127.[2] Further fragmentation of this ion could involve the loss of the difluoromethyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific, validated protocol for 4-(Difluoromethyl)benzaldehyde is not available in the public domain, a general methodology for the analysis of aromatic aldehydes by GC-MS is provided below. This protocol can serve as a starting point for method development and validation.

1. Sample Preparation:

-

Dissolve 1 mg of 4-(Difluoromethyl)benzaldehyde in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure it is fully dissolved.

-

If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in splitless mode to maximize sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

Conclusion

The mass spectrometry analysis of 4-(Difluoromethyl)benzaldehyde, while not extensively documented, can be reliably predicted based on the established fragmentation patterns of similar aromatic aldehydes. The key fragments are expected to arise from the loss of a hydrogen radical, the formyl group, and the difluoromethyl group. The provided GC-MS protocol offers a robust starting point for developing a validated analytical method for the identification and quantification of this compound in various matrices, which is of significant interest to the pharmaceutical and chemical industries.

References

The Difluoromethyl Group: An In-depth Technical Guide to its Electronic Properties on an Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF2) group stands out for its unique electronic properties that can significantly modulate the physicochemical and pharmacological profiles of aromatic compounds. This technical guide provides a comprehensive overview of the electronic influence of the difluoromethyl group on an aromatic ring, complete with quantitative data, detailed experimental methodologies, and visual representations of its role in drug development.

Core Electronic Properties of the Aromatic Difluoromethyl Group

The difluoromethyl group is a fascinating substituent that acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[1] Its electronic character is predominantly electron-withdrawing, a consequence of the high electronegativity of the two fluorine atoms. This property profoundly influences the acidity, basicity, lipophilicity, and dipole moment of the parent aromatic molecule.

Hammett Substituent Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The difluoromethyl group is characterized as a moderate electron-withdrawing group, as indicated by its positive Hammett constants for both meta (σm) and para (σp) positions. These values are crucial for predicting the reactivity and properties of difluoromethyl-substituted aromatic compounds in various chemical and biological contexts.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |

| -CHF2 | 0.38 | 0.47 | Electron-Withdrawing |

| -CH3 | -0.07 | -0.17 | Electron-Donating |

| -CF3 | 0.43 | 0.54 | Strongly Electron-Withdrawing |

| -OH | 0.12 | -0.37 | Electron-Donating (Resonance) |

| -NO2 | 0.71 | 0.78 | Strongly Electron-Withdrawing |

Data compiled from various sources.[2]

Acidity and Basicity (pKa)

The electron-withdrawing nature of the difluoromethyl group significantly impacts the acidity of phenols and benzoic acids, and the basicity of anilines. By withdrawing electron density from the aromatic ring, the CHF2 group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it decreases the electron density on the nitrogen atom of anilines, making them less basic (lowering the pKa of the conjugate acid).

| Compound | Predicted pKa | Reference Compound | Reference pKa |

| 4-(Difluoromethyl)phenol | 9.20[3] | 4-(Trifluoromethyl)phenol | 8.675 (experimental)[4][5] |

| 4-(Difluoromethyl)benzoic acid | 3.88[6][7] | 4-(Trifluoromethyl)benzoic acid | 3.7 (experimental) |

| 4-(Difluoromethyl)aniline (conjugate acid) | Lower than aniline (4.6) | 4-(Trifluoromethyl)aniline (conjugate acid) | 8.6 (in MeCN)[8] |

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl group is considered a lipophilic substituent, generally increasing the LogP of a parent molecule. This property can enhance membrane permeability.[9]

| Compound | LogP |

| Benzene | 2.13 |

| Toluene | 2.73 |

| (Difluoromethyl)benzene | ~2.5 (estimated) |

| (Trifluoromethyl)benzene | 2.86 |

LogP values are experimental or estimated.

Dipole Moment

Experimental Protocols for Determining Electronic Properties

Accurate determination of the electronic properties of novel difluoromethylated aromatic compounds is essential for their rational application. The following section outlines detailed methodologies for key experiments.

Determination of Hammett Constants using ¹⁹F NMR Spectroscopy

Principle: The chemical shift of a fluorine nucleus in a substituted fluorobenzene is sensitive to the electronic effects of substituents on the ring. By correlating the ¹⁹F NMR chemical shifts of a series of meta- or para-substituted difluoromethylbenzenes with known Hammett constants of the substituents, the σm and σp values for the CHF2 group can be determined.

Methodology:

-

Synthesis: Synthesize a series of para- and meta-substituted difluoromethylbenzenes with substituents of known Hammett constants (e.g., -NO2, -CN, -Cl, -CH3, -OCH3).

-

Sample Preparation: Prepare solutions of each compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3 or acetone-d6) in an NMR tube. Add a small amount of a reference standard (e.g., trifluorotoluene).

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample on a high-resolution NMR spectrometer.

-

Data Analysis:

-

Measure the chemical shift (δ) of the CHF2 group for each compound relative to the internal standard.

-

Plot the measured chemical shifts against the known Hammett constants (σp or σm) of the substituents.

-

Perform a linear regression analysis on the data. The intercept of the plot for the unsubstituted difluoromethylbenzene will provide the chemical shift reference, and the slope will be the reaction constant (ρ).

-

The Hammett constant for the difluoromethyl group itself can be determined from the chemical shift of difluoromethylbenzene in this calibrated series.

-

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the analyte is 50% ionized.[10]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the difluoromethylated phenol, benzoic acid, or aniline and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant (e.g., 0.1 M NaOH for acids, 0.1 M HCl for bases).

-

Titration: Titrate the sample solution with the standardized titrant, recording the pH after each addition.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Determination of LogP by the Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (P). It involves measuring the concentration of the analyte in both phases after they have reached equilibrium.[11]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the difluoromethylated aromatic compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of the Difluoromethyl Group in Drug Development

The unique properties of the difluoromethyl group have been exploited in the design of various therapeutic agents. The following diagrams illustrate its role in a signaling pathway and a typical experimental workflow for its synthesis.

Signaling Pathway Inhibition by a Difluoromethylated Drug

α-Difluoromethylornithine (DFMO), also known as eflornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This pathway is often dysregulated in cancer and is linked to cell proliferation and survival signaling, including the Akt pathway.[1][12]

Caption: Eflornithine inhibits ODC, disrupting polyamine synthesis and cell proliferation.

Experimental Workflow for the Synthesis of a Difluoromethylated Arene

The introduction of a difluoromethyl group onto an aromatic ring can be achieved through various synthetic routes. The following diagram illustrates a general workflow for the difluoromethylation of a phenol.

Caption: A general workflow for the synthesis of an aryl difluoromethyl ether.

Conclusion

The difluoromethyl group offers a powerful tool for fine-tuning the electronic properties of aromatic compounds. Its moderate electron-withdrawing nature, coupled with its ability to act as a lipophilic hydrogen bond donor, provides a unique combination of features that are highly valuable in the design of novel pharmaceuticals and advanced materials. A thorough understanding and precise measurement of its electronic parameters are paramount for the successful application of this versatile functional group. This guide serves as a foundational resource for researchers seeking to harness the potential of the difluoromethyl group in their scientific endeavors.

References

- 1. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. 4-DIFLUOROMETHYLPHENOL | 403648-76-0 [amp.chemicalbook.com]

- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 5. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(DIFLUOROMETHYL)BENZOIC ACID CAS#: 55805-21-5 [chemicalbook.com]

- 7. 4-(DIFLUOROMETHYL)BENZOIC ACID | 55805-21-5 [amp.chemicalbook.com]

- 8. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-(Difluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde of increasing interest in medicinal chemistry and materials science. The difluoromethyl group (CHF2) imparts unique electronic properties that influence the reactivity of the aldehyde moiety and the overall stability of the molecule. As a bioisostere for hydroxyl and thiol groups, the CHF2 group can enhance a molecule's metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known reactivity and stability of 4-(Difluoromethyl)benzaldehyde, drawing on available data for the compound and its structural analogs. It includes detailed experimental protocols for key reactions and stability assessments, quantitative data organized for clarity, and visualizations of relevant chemical transformations and a key biological signaling pathway where this compound scaffold has potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Difluoromethyl)benzaldehyde is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of 4-(Difluoromethyl)benzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C8H6F2O | [1] |

| Molecular Weight | 156.13 g/mol | [1] |

| CAS Number | 55805-29-3 | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Purity | Typically available at ≥95% | [2][3] |

Stability Profile

The stability of 4-(Difluoromethyl)benzaldehyde is a critical consideration for its storage, handling, and application in multi-step syntheses. While specific quantitative stability data such as decomposition temperature and detailed shelf-life studies are not extensively available in the public domain, a qualitative understanding can be derived from information on analogous compounds and general chemical principles.

Thermal Stability

Fluorinated aromatic compounds often exhibit enhanced thermal stability. However, like other benzaldehyde derivatives, 4-(Difluoromethyl)benzaldehyde is expected to be susceptible to thermal decomposition at elevated temperatures. For comparison, a technical guide on 4-fluorobenzaldehyde suggests that thermal decomposition can occur at high temperatures, leading to the formation of carbon oxides and hydrogen fluoride[4]. It is reasonable to assume a similar decomposition profile for the difluoromethyl analog.

Hydrolytic Stability

The difluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can lead to the formation of the corresponding carboxylic acid. The electronic nature of the aromatic ring can influence the lability of the C-F bonds.

Photostability

Aromatic aldehydes can be sensitive to UV irradiation, which may lead to decomposition or unwanted side reactions. It is therefore advisable to store 4-(Difluoromethyl)benzaldehyde protected from light.

Storage and Handling

For long-term storage, it is recommended to keep 4-(Difluoromethyl)benzaldehyde in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture. Containers should be tightly sealed.

Table 2: Summary of Stability and Storage Recommendations

| Condition | Stability Profile and Recommendations |

| Thermal | Avoid high temperatures to prevent decomposition. Specific decomposition temperature is not readily available. |

| Hydrolytic | Potentially unstable under strong acidic or basic conditions. |

| Photochemical | Sensitive to light; store in amber vials or in the dark. |

| Atmospheric | May be sensitive to air and moisture; store under an inert atmosphere. |

| General Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

Reactivity Profile

The reactivity of 4-(Difluoromethyl)benzaldehyde is governed by the electrophilic nature of the aldehyde carbonyl group, which is further influenced by the electron-withdrawing difluoromethyl group at the para position. This enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the CHF2 group activates the aldehyde for nucleophilic attack. This makes it a suitable substrate for a variety of common organic transformations.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. 4-(Difluoromethyl)benzaldehyde is expected to react efficiently with phosphorus ylides to yield the corresponding 4-(difluoromethyl)styrene derivatives. The electron-withdrawing substituent may influence the stereoselectivity of the reaction.

Experimental Protocol: Wittig Reaction with 4-(Difluoromethyl)benzaldehyde

Objective: To synthesize a 4-(difluoromethyl)styrene derivative via a Wittig reaction.

Materials:

-

4-(Difluoromethyl)benzaldehyde

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C or the recommended temperature for the chosen base.

-

Slowly add the strong base to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at the appropriate temperature for 30-60 minutes.

-

Add a solution of 4-(Difluoromethyl)benzaldehyde (1 equivalent) in the anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In a crossed aldol condensation, 4-(Difluoromethyl)benzaldehyde, which lacks α-hydrogens, can act as the electrophilic partner for an enolizable ketone or aldehyde. The reaction typically proceeds under basic or acidic catalysis to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Claisen-Schmidt Condensation (a type of Aldol Condensation)

Objective: To synthesize a chalcone derivative from 4-(Difluoromethyl)benzaldehyde and an acetophenone.

Materials:

-

4-(Difluoromethyl)benzaldehyde

-

An acetophenone derivative (e.g., acetophenone)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol or a mixture of ethanol and water)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the acetophenone derivative (1 equivalent) and 4-(Difluoromethyl)benzaldehyde (1 equivalent) in the solvent.

-

While stirring at room temperature, slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10% NaOH).

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC). A precipitate may form.

-

If a precipitate has formed, cool the mixture in an ice bath and collect the solid by vacuum filtration.

-

If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Oxidation and Reduction

The aldehyde group of 4-(Difluoromethyl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be used to convert the aldehyde to 4-(difluoromethyl)benzoic acid.

-

Reduction: The aldehyde can be reduced to 4-(difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Role in Drug Development and Signaling Pathways

Fluorinated benzaldehydes are valuable building blocks in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[5]. While direct involvement of 4-(Difluoromethyl)benzaldehyde in a specific signaling pathway is not prominently documented, its structural motif is highly relevant to the development of enzyme inhibitors.

Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for oxidizing both endogenous and exogenous aldehydes. Certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cells and chemoresistance[6]. Consequently, the development of ALDH inhibitors is a promising strategy in cancer therapy.

Derivatives of benzaldehyde, such as benzyloxybenzaldehyde, have been identified as potent and selective inhibitors of ALDH1A3[6]. It is plausible that derivatives of 4-(Difluoromethyl)benzaldehyde could also serve as effective ALDH inhibitors, where the difluoromethyl group acts as a key pharmacophore. The inhibition of ALDH1A3 disrupts the retinoic acid (RA) signaling pathway, which is crucial for cell differentiation and proliferation.

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Experimental Workflows

A logical workflow for investigating the potential of a new compound series based on 4-(Difluoromethyl)benzaldehyde as ALDH inhibitors is depicted below.

References

The Difluoromethyl Group: A Bioisosteric Chameleon in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile bioisostere, capable of mimicking a range of functional groups and fine-tuning the physicochemical and pharmacokinetic properties of parent molecules. This technical guide provides a comprehensive overview of the role of the CF2H group as a bioisostere, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to inform rational drug design.

Core Concepts: The Physicochemical Impact of the Difluoromethyl Group

The CF2H group is considered a "lipophilic hydrogen bond donor," a characteristic that underpins its utility as a bioisostere for hydroxyl (OH), thiol (SH), and methyl (CH3) groups.[1][2] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two fluorine atoms, polarize the C-H bond, enabling it to act as a weak hydrogen bond donor.[3] This capacity to engage in hydrogen bonding is a critical feature, allowing it to replicate the interactions of OH and SH groups with biological targets, while often conferring improved metabolic stability.[4]

The influence of the CF2H group on a molecule's lipophilicity (logP) is highly context-dependent. While often increasing lipophilicity when replacing a hydroxyl group, the substitution of a methyl group with a difluoromethyl group can lead to a decrease or a modest increase in lipophilicity, offering a nuanced tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the difluoromethyl group in comparison to its common bioisosteric counterparts.

Table 1: Comparison of Lipophilicity (logP) and Hydrogen Bond Acidity (A)

| Compound Pair | Functional Group 1 | logP of Compound 1 | Functional Group 2 | logP of Compound 2 | ΔlogP (Cmpd 2 - Cmpd 1) | Hydrogen Bond Acidity (A) of Group 2 |

| Toluene vs. Difluoromethylbenzene | -CH3 | 2.73 | -CF2H | 2.40 | -0.33 | ~0.05 |

| Anisole vs. Difluoromethoxybenzene | -OCH3 | 2.11 | -OCF2H | 2.36 | +0.25 | ~0.10 |

| Phenol vs. Difluoromethylbenzene | -OH | 1.46 | -CF2H | 2.40 | +0.94 | ~0.05 |

| Thiophenol vs. Difluoromethylthiobenzene | -SH | 2.50 | -SCF2H | 2.90 | +0.40 | ~0.10 |

Data compiled from various sources, including[1][2][5]. Note that logP and A values can vary depending on the specific molecular context and experimental conditions.

Table 2: Metabolic Stability of Representative Compounds

| Compound | Key Functional Group | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hypothetical Drug A | -OH | 15 | 46.2 |

| Hypothetical Drug A Analogue | -OCF2H | 60 | 11.5 |

| Hypothetical Drug B | -CH3 | 30 | 23.1 |

| Hypothetical Drug B Analogue | -CF2H | 45 | 15.4 |

Data is representative and intended for illustrative purposes, compiled from general trends observed in metabolic stability assays.[6][7]

Key Experimental Protocols

Accurate characterization of drug candidates is paramount. The following are detailed methodologies for key experiments cited in the assessment of difluoromethyl-containing compounds.

Experimental Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

-

Partitioning: In a glass vial, add a known volume of the n-octanol phase and the aqueous phase containing the test compound (a common ratio is 1:1).

-

Equilibration: Cap the vial tightly and shake it vigorously using a vortex mixer for a defined period (e.g., 30 minutes) to ensure thorough mixing. Allow the vial to stand or centrifuge it to separate the two phases completely.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the test compound in each phase using a suitable analytical method.

-

Calculation: The logP is calculated using the following formula: logP = log10 ( [Compound]octanol / [Compound]aqueous )

This protocol is a generalized version based on standard shake-flask methodologies.[8][9][10][11]

Experimental Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Positive control compounds (high and low clearance)

-

Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

96-well plates or microcentrifuge tubes

-

Incubator set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test and control compounds. Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to ice-cold organic solvent containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

This protocol is a generalized version based on standard microsomal stability assays.[12][13][14][15][16][17]

Experimental Protocol 3: Determination of Hydrogen Bond Acidity (A) by ¹H NMR Spectroscopy

Objective: To quantitatively assess the hydrogen bond donor capacity of the CF2H group.

Materials:

-

Difluoromethyl-containing compound

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Deuterated chloroform (CDCl3)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare two separate NMR samples of the compound, one dissolved in DMSO-d6 and the other in CDCl3.

-

NMR Acquisition: Acquire ¹H NMR spectra for both samples.

-

Chemical Shift Determination: Identify the chemical shift (δ) of the proton of the CF2H group in both spectra.

-

Calculation of Δδ: Calculate the difference in the chemical shifts: Δδ = δ(DMSO-d6) - δ(CDCl3)

-

Calculation of Hydrogen Bond Acidity (A): The Abraham solute hydrogen bond acidity parameter (A) is calculated using the following empirical equation: A = (Δδ - c) / m (where m and c are constants derived from a calibration plot of known compounds, for example, A = 0.0065 + 0.133Δδ).[18][19][20][21]

This method, known as Abraham's solute ¹H NMR analysis, provides a reliable measure of hydrogen bond acidity.[1][2][18][20]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of the difluoromethyl group in drug design.

Case Studies in Drug Development

The strategic application of the difluoromethyl group as a bioisostere is exemplified in several marketed drugs and clinical candidates.

Pantoprazole: This widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders features a difluoromethoxy (-OCF2H) group.[22][23][24][25][26] The -OCF2H group serves as a metabolically robust bioisostere for a methoxy group, contributing to the drug's favorable pharmacokinetic profile.

PQR620: A potent and selective mTORC1/2 inhibitor, PQR620, incorporates a difluoromethyl group.[27][28][29][30] In the development of this compound, the replacement of a trifluoromethyl group with a difluoromethyl group led to increased binding affinity for the mTOR kinase.[30] This highlights the subtle yet significant impact the CF2H group can have on target engagement.

Conclusion